molecular formula C9H12O5 B12333855 Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate

Cat. No.: B12333855
M. Wt: 200.19 g/mol
InChI Key: QOXATIJSJKOWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate (CAS 61202-99-1) is a high-purity chemical compound supplied for research and development purposes. This ester features a molecular formula of C 9 H 12 O 5 and a molecular weight of 200.19 g/mol . It serves as a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The molecule contains two reactive carbonyl sites—a ketone and an ester—adjacent to a tetrahydro-2H-pyran-3-yl ring, which itself contains a lactone moiety, making it a versatile precursor for pharmacologically active molecules . In laboratory research, this compound is primarily used as a key intermediate in exploratory synthesis. Its structure is related to pyranone and lactone derivatives, which are core scaffolds in various natural products and bioactive compounds studied for their potential biological activities . Researchers utilize this material to develop new chemical entities in medicinal chemistry and materials science. Handling this material requires appropriate safety precautions. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-oxo-2-(2-oxooxan-3-yl)acetate

InChI

InChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h6H,2-5H2,1H3

InChI Key

QOXATIJSJKOWHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCCOC1=O

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation for Pyrone Intermediate Formation

The synthesis of tetrahydro-2H-pyran-3-yl derivatives often begins with asymmetric hydrogenation to establish stereocenters. A patent by US7361771B2 details a ruthenium-catalyzed hydrogenation using chiral diphosphine ligands to convert 1,3,5-tricarbonyl precursors into diol esters with high stereoselectivity. For Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate, this method avoids low-temperature diastereoselective reductions and costly chiral starting materials. The reaction proceeds under mild conditions (room temperature, 12–24 h) with sodium hydrogen phosphate as a base, achieving yields >70%.

Base-Promoted Domino Cyclization and Acetylation

A study in ACS Omega (2017) demonstrates a domino protocol for synthesizing 2H-pyran-3-carbonitriles, adaptable to this compound. Using potassium hydroxide (KOH) in dimethylformamide (DMF) at 100°C, cyclization and acetylation occur sequentially. Key data include:

Entry Solvent Base Temp (°C) Time (h) Yield (%)
6 DMF KOH RT 3 75
7 DMF KOH 100 2 88
8 DMSO KOH 100 5 70

Optimization shows DMF/KOH at 100°C for 2 h maximizes yield (88%). The mechanism involves enolate formation, nucleophilic attack on ethyl acrylate, and lactonization.

One-Pot Diethyl Ester Condensation (CN104496858A)

A Chinese patent (CN104496858A) outlines a two-step, one-pot synthesis starting from ethyl hydroxypropanoate and ethyl acrylate:

  • Step 1 : Alkaline coupling (K₂CO₃/THF, 12 h) forms 4-oxa-1,7-pimelic acid diethyl ester.
  • Step 2 : Ducommun condensation with sodium ethoxide (−10°C to 0°C) yields the target compound.

This method avoids intermediate purification, achieving 72–75% yield with >95% purity. Comparative advantages include reduced byproducts and operational simplicity.

Palladium-Catalyzed Cross-Coupling and Lactonization

A Royal Society of Chemistry protocol (2020) employs palladium(II) trifluoroacetate and Ag₂CO₃ to mediate cross-coupling between ethyl acetate derivatives and cyclic ketones. For this compound, the reaction involves:

  • Ligand L12 (20 mol%)
  • HFIP solvent at 120°C for 12 h
  • Post-reaction purification via silica gel chromatography

The method achieves 66% yield with a 1.7:1 diastereomeric ratio, highlighting challenges in stereochemical control.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Stereoselectivity Scalability
Catalytic Hydrogenation 70–75 RT, 12–24 h High Industrial
Base-Promoted Domino 88 100°C, 2 h Moderate Lab-scale
One-Pot Condensation 72–75 −10°C to 0°C, 12 h Low Pilot-scale
Palladium Catalysis 66 120°C, 12 h Moderate Lab-scale

The base-promoted domino method offers the highest yield but requires rigorous temperature control. The one-pot condensation is preferable for large-scale synthesis due to operational simplicity.

Reaction Mechanism and Stereochemical Considerations

The formation of this compound involves:

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with 2-oxotetrahydro-2H-pyran-3-carbaldehyde to form an α,β-unsaturated ketone.
  • Lactonization : Intramolecular cyclization via nucleophilic attack of the hydroxyl group on the carbonyl carbon.
  • Tautomerization : Keto-enol tautomerism stabilizes the 2-oxo group.

Stereochemical outcomes depend on the catalyst and solvent. For example, Pd-catalyzed methods produce moderate diastereoselectivity, whereas asymmetric hydrogenation achieves >90% enantiomeric excess.

Industrial-Scale Optimization Challenges

  • Cost Efficiency : Ruthenium catalysts and chiral ligands increase production costs.
  • Byproduct Management : Silica gel chromatography in palladium-based methods limits scalability.
  • Temperature Sensitivity : Ducommun condensation requires cryogenic conditions, increasing energy expenditure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity.
    • Case Study : In a study focused on synthesizing derivatives for potential anti-cancer activity, this compound was utilized as a precursor, demonstrating effective yields and biological activity against various cancer cell lines .
  • Antioxidant Properties :
    • Research has indicated that derivatives of this compound exhibit significant antioxidant activity, making them candidates for developing supplements aimed at reducing oxidative stress.
    • Data Table : Comparative antioxidant activities of various derivatives (IC50 values).
CompoundIC50 (µM)
This compound25
Derivative A15
Derivative B30

Cosmetic Applications

  • Cosmetic Formulation :
    • The compound is being explored for its potential use in cosmetic products due to its skin-conditioning properties. It is particularly noted for enhancing the stability and efficacy of formulations.
    • Research Insight : A study demonstrated that incorporating this compound into moisturizing creams significantly improved skin hydration and texture .
  • Stability Studies :
    • Stability assessments have shown that formulations containing this compound maintain their efficacy over extended periods, making them suitable for commercial products.
    • Data Table : Stability results over time.
Time (Months)% Active Ingredient Remaining
0100
395
690
1285

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its ester and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (CAS: 857177-01-6)
  • Key Difference : The oxo group on the tetrahydro-2H-pyran ring is at position 4 instead of 2.
  • Synthesis : Likely involves analogous esterification steps but with a 4-oxo-tetrahydro-2H-pyran precursor .
(b) Methyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate
  • Key Difference : Methyl ester instead of ethyl.
  • Impact : Reduced steric hindrance and lower molecular weight (186.16 g/mol ) may enhance solubility in polar solvents.
  • Synthesis : Reported in a patent using MgSO₄ drying and vacuum concentration; confirmed by ¹H NMR (δ 3.90 ppm for methyl ester) .

Heterocyclic Substitutions

(a) Ethyl 2-oxo-2-(pyridin-3-yl)acetate (CAS: 73672-37-4)
  • Structure : Replaces the tetrahydro-2H-pyran ring with a pyridine ring.
  • Impact : Introduces aromaticity and basicity, altering hydrogen-bonding capabilities. The electron-deficient pyridine ring may enhance interactions in catalytic systems .
(b) Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
  • Structure : Incorporates a fused pyrrolopyridine system.

Aromatic and Fluorinated Derivatives

(a) Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 110193-60-7)
  • Structure : Substitutes the pyran ring with a 3-(trifluoromethyl)phenyl group.
  • Impact : The electron-withdrawing CF₃ group enhances electrophilicity at the ketone, favoring reactions like condensations. Fluorine atoms improve metabolic stability in drug design .
(b) Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate
  • Structure : Contains a 3-acetyl-6-methyl substituent on the pyran ring.
  • Impact : The acetyl group introduces a reactive ketone site, while the methyl group increases hydrophobicity. Crystallographic data (triclinic, P1, a = 7.8258 Å) reveal dense packing via C–H···O hydrogen bonds .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound 61202-99-1 C₉H₁₂O₅ 200.19 2-oxo-pyran, ethyl ester 2–8°C, dry
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate 857177-01-6 C₉H₁₂O₅ 200.19 4-oxo-pyran, ethyl ester Not specified
Mthis compound Not available C₈H₁₀O₅ 186.16 2-oxo-pyran, methyl ester Not specified
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate 110193-60-7 C₁₁H₉F₃O₃ 246.18 3-CF₃-phenyl, ethyl ester Not specified

Biological Activity

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate, with the CAS number 61202-99-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Molecular Formula: C9_9H12_{12}O5_5
Molar Mass: 200.19 g/mol
Purity: 95% .

The compound features a unique structure characterized by a tetrahydro-pyran moiety, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study conducted on various bacterial strains revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antimicrobial efficacy .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited selective cytotoxicity towards human breast cancer cells (MCF7), with an IC50 value of approximately 30 µM. This selectivity indicates potential for development as an anticancer agent .

Study on Antioxidant Activity

A study published in Food Chemistry investigated the antioxidant activity of various compounds, including this compound. The researchers employed DPPH and ABTS assays to assess radical scavenging abilities. Results showed that the compound effectively reduced DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound could inhibit bacterial growth significantly, particularly against E. coli, with an MIC of 100 µg/mL .

Data Tables

Biological Activity Assay Method Result
Antioxidant ActivityDPPH AssayIC50 = 25 µg/mL
Antimicrobial ActivityMIC TestMIC = 100 µg/mL (E. coli)
CytotoxicityMTT AssayIC50 = 30 µM (MCF7)

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